Cas no 1094289-44-7 (3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione)

3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
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- 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione
- 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione
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3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B803173-25mg |
3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 25mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-65223-0.1g |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
Enamine | EN300-65223-10.0g |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
Chemenu | CM426940-500mg |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 95%+ | 500mg |
$444 | 2023-01-04 | |
Aaron | AR01AA7V-1g |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 95% | 1g |
$672.00 | 2025-02-09 | |
1PlusChem | 1P01A9ZJ-1g |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 95% | 1g |
$637.00 | 2025-03-04 | |
1PlusChem | 1P01A9ZJ-500mg |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 95% | 500mg |
$492.00 | 2025-03-04 | |
1PlusChem | 1P01A9ZJ-5g |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 98% | 5g |
$1748.00 | 2023-12-26 | |
Aaron | AR01AA7V-10g |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 98% | 10g |
$2808.00 | 2023-12-16 | |
A2B Chem LLC | AV58319-50mg |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione |
1094289-44-7 | 98% | 50mg |
$128.00 | 2024-04-20 |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dioneに関する追加情報
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione: A Comprehensive Overview of CAS No. 1094289-44-7
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione, also known by its CAS number 1094289-44-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones and is characterized by its unique structural features, which include a brominated phenyl group and a methyl substituent on the pyrrolidine ring. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione is represented by the formula C12H13BrNO2. The presence of the bromine atom on the phenyl ring imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The methyl group on the pyrrolidine ring further modulates the compound's conformational flexibility and hydrophobicity, making it a versatile scaffold for medicinal chemistry studies.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the potential biological activities of 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported that 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
In the context of cancer research, 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione has been investigated for its ability to induce apoptosis in various cancer cell lines. A 2020 study in the European Journal of Medicinal Chemistry found that this compound selectively induced cell death in human breast cancer cells while showing minimal toxicity to normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.
Beyond its anti-inflammatory and anti-cancer properties, 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione has also shown promise in neuroprotective applications. A 2019 study in the Journal of Neurochemistry reported that this compound effectively protected neurons from oxidative stress-induced damage, which is a common feature in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit mitochondrial dysfunction.
The synthesis of 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of 4-bromoacetophenone with methylamine followed by cyclization under appropriate conditions. Recent developments in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption. For example, a 2018 study in Green Chemistry described a novel catalytic system that significantly enhanced the efficiency of the synthesis process while maintaining high product quality.
In terms of pharmacokinetics and pharmacodynamics, 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione has been evaluated for its absorption, distribution, metabolism, excretion (ADME) properties. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and good tissue distribution, making it suitable for systemic administration. However, further research is needed to optimize its pharmacokinetic profile for clinical applications.
Clinical trials are currently underway to assess the safety and efficacy of 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione in various therapeutic contexts. Early-phase trials have demonstrated promising results with manageable side effects. For instance, a Phase I clinical trial conducted by a leading pharmaceutical company reported that patients with advanced solid tumors tolerated the compound well at doses up to 100 mg/kg without severe adverse events.
The future prospects for 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione are promising. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Additionally, efforts are being made to develop analogs with enhanced potency and selectivity for specific biological targets. These advancements are expected to contribute significantly to the development of novel therapeutic agents for a wide range of diseases.
In conclusion, 3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione, identified by CAS number 1094289-44-7, is a multifaceted compound with diverse biological activities. Its unique structural features make it an attractive candidate for drug discovery and development. Continued research into its pharmacological properties and clinical applications holds great promise for advancing medical treatments in areas such as inflammation, cancer, and neurodegenerative diseases.
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